molecular formula C25H23N3O2 B2747059 2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 365215-38-9

2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B2747059
CAS No.: 365215-38-9
M. Wt: 397.478
InChI Key: ZBONTXCYJLVGLR-NHCUHLMSSA-N
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Description

2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two oxazoline groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Mechanism of Action

Target of Action

It is known that similar compounds are often used as chiral ligands in copper-catalyzed reactions . They form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Mode of Action

It is known that similar compounds can act as catalysts in biocatalytic processes . They can participate in reactions involving hydroxylating enzymes, which exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically .

Biochemical Pathways

The compound is involved in biocatalytic C–H oxyfunctionalisation processes, which hold great promise for the sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients

Pharmacokinetics

It is known that similar compounds can be synthesized using biocatalytic processes, which may influence their bioavailability .

Result of Action

The result of the action of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine is the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine . This intermediate is valuable for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .

Action Environment

The action of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine can be influenced by various environmental factors. For instance, the use of whole-cell biocatalysts can alleviate many issues such as the requirement for costly cofactor (most commonly, NAD(P)H) and oxygen for efficient catalysis . The cell membrane can limit the mass transfer of compounds into the cytosol where most enzyme activities typically reside .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The future directions in the study of pyridine derivatives could involve exploring their potential as bioactive ligands and chemosensors . Additionally, the development of more sustainable and efficient synthesis methods, such as the one-pot biocatalytic process, could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine typically involves a multi-step process. One common method starts with the preparation of the oxazoline rings, which are then attached to the pyridine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the oxazoline rings can be synthesized through the cyclization of amino alcohols with carboxylic acids under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the process. The use of biocatalysts has also been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The oxazoline rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the oxazoline rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine apart is its specific combination of oxazoline rings and a pyridine core, which provides a unique balance of stability and reactivity. This makes it particularly effective in forming stable metal complexes that are useful in a variety of applications, from catalysis to medicine .

Properties

IUPAC Name

(4R)-4-benzyl-2-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBONTXCYJLVGLR-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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